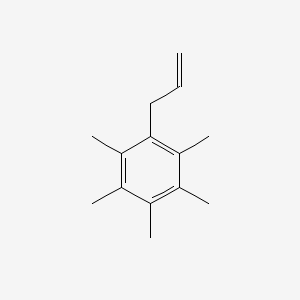

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a pentamethyl-substituted phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of the desired propene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and potassium permanganate for hydroxylation.

Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.

Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:

- Oxidation : Can produce epoxides or alcohols.

- Reduction : Converts double bonds to single bonds.

- Substitution : Electrophilic substitution on the aromatic ring can lead to further functionalization.

Medicinal Chemistry

Research indicates that 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene may possess pharmacological properties , including:

- Anti-inflammatory Activity : Preliminary studies suggest potential mechanisms involving modulation of inflammatory pathways.

- Anticancer Properties : Emerging evidence indicates effects on cancer cell pathways.

- Microbial Inhibition : Related compounds have shown antibacterial and antifungal activities.

Structure-Activity Relationships (SAR)

Studies on structurally similar compounds reveal that modifications to the aromatic ring significantly affect biological activity. For instance:

- Compounds with specific functional groups have demonstrated enhanced anticancer activity against various cell lines.

Research on similar compounds suggests several potential biological effects:

- Anticancer Effects : Investigations into analogs indicate that structural modifications can lead to increased efficacy against cancer cells.

- Anti-inflammatory Effects : Studies highlight the importance of substituents in modulating inflammatory responses.

Mecanismo De Acción

The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene involves its interaction with molecular targets through its propene and aromatic moieties. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene

- (4-nitrophenyl)(2,3,4,5,6-pentamethylphenyl)methanone

Uniqueness

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other pentamethyl-substituted aromatic compounds. This structural feature allows for a broader range of chemical transformations and applications in various fields .

Actividad Biológica

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a propene group attached to a pentamethyl-substituted phenyl ring. The presence of multiple methyl groups significantly influences its electronic properties and steric hindrance. This configuration enhances its reactivity and makes it a candidate for various applications in organic synthesis and medicinal chemistry.

Biological Activities

Research into the biological activities of this compound suggests several potential pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. The mechanisms by which it operates remain under investigation but could involve modulation of inflammatory pathways.

- Anticancer Properties : There is emerging evidence suggesting that this compound may have anticancer effects. Its ability to act as a ligand in cellular systems may influence cancer cell pathways and responses.

- Microbial Inhibition : Similar compounds have shown varying degrees of antibacterial and antifungal activities. While specific data on this compound is limited, its structural analogs have demonstrated significant microbial inhibition .

Case Studies and Research Findings

Despite the limited specific studies directly on this compound, related research provides insights into its potential biological activity:

- Synthesis and Testing of Analog Compounds : Research on structurally similar compounds has revealed that modifications to the aromatic ring can significantly affect biological activity. For instance, studies on various substituted phenylpropene derivatives have shown promising anticancer and antimicrobial properties .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that the nature of substituents on the benzene ring plays a crucial role in determining biological efficacy. Compounds with specific functional groups have been linked to enhanced activity against cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Propiedades

IUPAC Name |

1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGPRQFLWSXCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CC=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641234 |

Source

|

| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636566-69-3 |

Source

|

| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.